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Compound of Interest

2-Ethylsulfanyl-4-methyl-1,3-
Compound Name:

thiazole
CAS No.: 5316-68-7
Cat. No.: B1581502

Get Quote

Executive Summary

This technical guide provides a structural and functional classification of 2-alkylthio-4-
methylthiazole derivatives, a privileged scaffold in medicinal chemistry. Characterized by a
thiazole core substituted with a methyl group at the C4 position and a thioether linkage at C2,
these compounds exhibit versatile biological profiles, ranging from EGFR kinase inhibition to
antimicrobial activity. This document categorizes these derivatives based on the steric and
electronic nature of the S-alkyl substituent, details the chemoselective synthesis favoring S-
alkylation over N-alkylation, and provides validated experimental protocols.

Introduction: The 2-Alkylthio-4-methylthiazole
Scaffold

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, essential in
drug discovery due to its ability to form hydrogen bonds, coordinate with metal ions, and
intercalate with DNA.
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The 2-alkylthio-4-methylthiazole subclass is distinct due to two key features:

o 4-Methyl Group: Provides steric bulk that restricts rotation in receptor binding pockets and
increases lipophilicity (

) without significantly altering electronic distribution.

o 2-Alkylthio Moiety: Acts as a flexible "anchor" or "linker." The sulfur atom serves as a soft
nucleophile, allowing for diverse chemical modifications, while the alkyl chain modulates
solubility and target specificity.

Structural Taxonomy

We classify these derivatives into three distinct generations based on the complexity of the S-
substituent.

2-Alkylthio-4-methylthiazole Core

Class I: Simple Aliphatic Class II: Functionalized Alkyls Class lll: Heterocyclic Conjugates
(Lipophilic Modulators) (Esters, Acids, Amides) (Pharmacophore Hybrids)

Ex: 2-(Methylthio)-4-methylthiazole Ex: Ethyl 2-((4-methylthiazol-2-yl)thio)acetate Ex: 4-methyl-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methylthio)thiazole
Target: P450 Metabolism Target: Anti-inflammatory (COX) Target: EGFR Kinase / Anticancer

Click to download full resolution via product page

Figure 1: Structural classification of 2-alkylthio-4-methylthiazole derivatives.

Chemical Classification & SAR
Class I: Simple Aliphatic Derivatives

Structure: The sulfur is attached to linear or branched alkyl chains (Methyl, Ethyl, Isopropyl).
Role: These derivatives are primarily used to probe the hydrophobic pocket of a target protein.
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e Mechanism: Increasing chain length correlates with increased lipophilicity. However, chains
longer than

(butyl) often suffer from metabolic instability (oxidation to sulfoxides/sulfones).

» Application: Used as fragments in Fragment-Based Drug Design (FBDD) to identify binding
affinity baselines.

Class II: Functionalized Alkyl Derivatives (The "Linker"
Class)

Structure: The alkyl chain terminates in a polar functional group (Ester, Carboxylic Acid,
Hydrazide, Amide). Role: These serve as precursors for cyclization or as hydrogen-bond
donors/acceptors.

» Key Derivative:Ethyl 2-((4-methylthiazol-2-yl)thio)acetate. This is the most versatile
intermediate. The ester group can be hydrolyzed to the acid (for solubility) or reacted with
hydrazine to form hydrazides, opening pathways to Schiff bases.

 Biological Activity: High potency in anti-inflammatory assays (COX-1/COX-2 inhibition) due to
the resemblance to acetic acid NSAIDs (e.g., Diclofenac).

Class lll: Heterocyclic & Aryl Conjugates

Structure: The alkyl group acts as a methylene bridge (

) connecting the thiazole to another pharmacophore (Triazole, Pyrimidine, Coumarin).
Role:Hybrid Drugs. This strategy combines two bioactive scaffolds to target multiple pathways
(polypharmacology).

o Example: Thiazole-Triazole hybrids.

e Mechanism: The thiazole ring intercalates DNA or binds the ATP pocket of kinases (e.g.,
EGFR), while the secondary heterocycle interacts with surface residues.

e Therapeutic Focus: Anticancer (specifically non-small cell lung cancer) and antifungal
(ergosterol synthesis inhibition).
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Synthetic Methodologies

The synthesis of these derivatives relies on the Hantzsch Thiazole Synthesis followed by
Chemoselective S-Alkylation.

Mechanistic Pathway: S-Alkylation vs. N-Alkylation

A critical challenge in thiazole chemistry is controlling regioselectivity. The 2-mercaptothiazole
anion is an ambident nucleophile (can react at S or N).

e Soft-Hard Acid-Base (SHAB) Theory:
o Sulfur (Thiolate): Soft nucleophile.
o Nitrogen (Ring): Hard nucleophile.

o Reaction Control: Using "soft" electrophiles like alkyl halides (alkyl bromides/iodides) in the
presence of a weak base (

) favors S-alkylation (kinetic and thermodynamic product).

o N-Alkylation: Favored only if hard electrophiles are used or if the sulfur is
protected/oxidized.

Chloroacetone
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Figure 2: Synthetic workflow from Hantzsch cyclization to S-alkylation.

Experimental Protocols
Protocol A: Synthesis of Core (4-Methylthiazole-2-thiol)
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Principle: Condensation of

-haloketone with dithiocarbamate.

e Reagents: Chloroacetone (0.1 mol), Ammonium dithiocarbamate (0.1 mol), Ethanol (100
mL).

e Procedure:

Dissolve ammonium dithiocarbamate in ethanol.

[¢]

o

Add chloroacetone dropwise over 30 minutes with stirring at room temperature
(exothermic reaction).

Reflux the mixture for 4 hours.

[¢]

[e]

Cool to room temperature; pour into ice-cold water.

o

Work-up: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
« Validation:

o Yield: ~80-85%.[1]

o Melting Point: 88-90°C.

o TLC: Mobile phase Hexane:Ethyl Acetate (7:3).

Protocol B: General S-Alkylation (Synthesis of Class
1/111)

Principle: Nucleophilic substitution (

) of alkyl halide by thiazole thiolate.

» Reagents: 4-Methylthiazole-2-thiol (0.01 mol), Alkyl Halide (e.g., Ethyl chloroacetate, 0.011
mol), Anhydrous Potassium Carbonate (

, 0.02 mol), Dry Acetone (30 mL).
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e Procedure:
o Dissolve thiol in dry acetone.
o Add
and stir for 30 min to generate the thiolate anion.
o Add Alkyl Halide dropwise.
o Reflux for 6-10 hours (Monitor via TLC).
o Work-up: Filter hot to remove inorganic salts (
). Evaporate solvent.
o Purification: Recrystallize from Ethanol/DMF mixture.
» Validation (NMR Signature):

o NMR (DMSO-
): Look for the singlet at
2.3-2.5 ppm (4-Methyl group) and the singlet at
4.0-4.2 ppm (
methylene protons). Absence of SH peak (

13.0-14.0) confirms alkylation.

Quantitative Data Summary
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Compound ) ) Primary
Substituent (R) Yield (%) LogP (Calc) . o
Class Bioactivity
Methyl (
Class | 88% 2.1 P450 Probe
)
Ethyl Acetate ( Anti-
Class Il 82% 1.8 _
) inflammatory
Acetic Acid (
Class Il 75% 0.9 Analgesic
)
Benzyl (
Class I 78% 3.4 Antimicrobial
)
_ Anticancer
Class 1l Triazolyl-methyl 65% 2.5
(EGFR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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